molecular formula C10H15NO B14310514 [(1-Phenylpropan-2-yl)amino]methanol CAS No. 112209-44-6

[(1-Phenylpropan-2-yl)amino]methanol

Cat. No.: B14310514
CAS No.: 112209-44-6
M. Wt: 165.23 g/mol
InChI Key: XDJZXBNATCXUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Phenylpropan-2-yl)amino]methanol is an organic compound that belongs to the class of alcohols It consists of a phenyl group attached to a propan-2-yl group, which is further connected to an amino group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenylpropan-2-yl)amino]methanol can be achieved through several methods. One common approach involves the reaction of phenylacetone with ammonia and formaldehyde under specific conditions. This reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1-Phenylpropan-2-yl)amino]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

[(1-Phenylpropan-2-yl)amino]methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which [(1-Phenylpropan-2-yl)amino]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A related compound with a similar structure but different functional groups.

    Amphetamine: Shares structural similarities but has distinct pharmacological effects.

    Methamphetamine: Another structurally related compound with different applications and effects.

Uniqueness

[(1-Phenylpropan-2-yl)amino]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

112209-44-6

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1-phenylpropan-2-ylamino)methanol

InChI

InChI=1S/C10H15NO/c1-9(11-8-12)7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

XDJZXBNATCXUBU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.